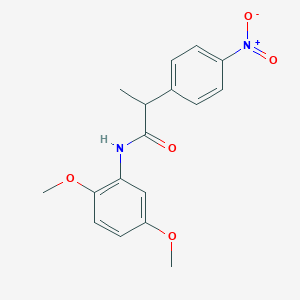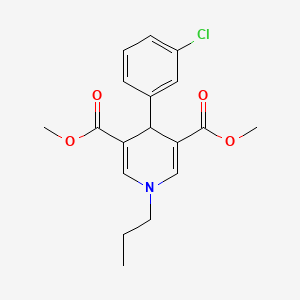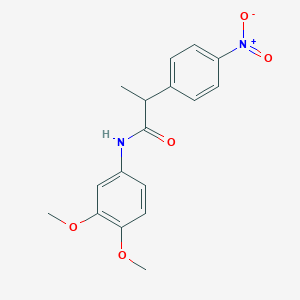
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide, also known as 25I-NBOMe, is a synthetic psychedelic drug belonging to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. It is a potent agonist for the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. It has gained popularity as a recreational drug due to its potent effects and availability through online sources. However, it has also been the cause of several fatalities due to its unpredictable effects and toxicity.
Wirkmechanismus
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide binds to the 5-HT2A receptor with high affinity, leading to the activation of signaling pathways that result in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to the characteristic hallucinogenic effects of the drug, including altered perception, mood, and thought processes. The precise mechanisms by which this compound produces its effects are still not fully understood and require further research.
Biochemical and Physiological Effects
This compound has been shown to produce a wide range of biochemical and physiological effects in animal and human studies. These include changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to affect brain activity in regions involved in perception, emotion, and cognition. The effects of this compound can be highly variable and unpredictable, depending on factors such as dose, route of administration, and individual differences in metabolism and sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide in scientific research has several advantages and limitations. One advantage is its high potency and selectivity for the 5-HT2A receptor, which allows for precise control over the experimental conditions and the ability to study the effects of psychedelics on specific brain regions and circuits. However, its toxicity and potential for adverse effects limit its use in animal and human studies, and caution must be taken to ensure the safety of research subjects.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide and other psychedelics. One direction is to further investigate the mechanisms by which these compounds produce their effects on the brain and behavior, including the role of specific neurotransmitter systems and brain regions. Another direction is to explore the potential therapeutic applications of psychedelics for the treatment of psychiatric disorders such as depression, anxiety, and addiction. Finally, research is needed to develop safer and more effective compounds for use in scientific research and clinical practice.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to produce profound alterations in perception, mood, and thought processes, which can provide insights into the underlying mechanisms of consciousness and mental illness. It has also been used to study the role of the 5-HT2A receptor in mediating the effects of psychedelics and its potential as a target for new treatments for psychiatric disorders.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11(12-4-6-13(7-5-12)19(21)22)17(20)18-15-10-14(23-2)8-9-16(15)24-3/h4-11H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIRXICTZUQOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-dibenzo[b,d]furan-3-yl-2-(4-methyl-3-nitrophenoxy)acetamide](/img/structure/B4074585.png)
![1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074586.png)
![3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4074587.png)
![N-allyl-N-[2-(2-allyl-6-chlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074590.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4074597.png)
![N-allyl-N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074609.png)

![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate](/img/structure/B4074619.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-ethoxybenzamide](/img/structure/B4074626.png)
![1-[4-(3-isopropylphenoxy)butyl]piperazine oxalate](/img/structure/B4074631.png)
![1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074636.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4074642.png)

